Cas no 1796961-84-6 (7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane)

7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane 化学的及び物理的性質
名前と識別子
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- Hexahydro-7-phenyl-4-(2-thienylsulfonyl)-1,4-thiazepine
- 7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane
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- インチ: 1S/C15H17NO2S3/c17-21(18,15-7-4-11-20-15)16-9-8-14(19-12-10-16)13-5-2-1-3-6-13/h1-7,11,14H,8-10,12H2
- InChIKey: OKHCUHXMUUONNT-UHFFFAOYSA-N
- ほほえんだ: S1C(C2=CC=CC=C2)CCN(S(C2SC=CC=2)(=O)=O)CC1
じっけんとくせい
- 密度みつど: 1.327±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 519.6±60.0 °C(Predicted)
- 酸性度係数(pKa): -7.18±0.40(Predicted)
7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6481-0475-4mg |
7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane |
1796961-84-6 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6481-0475-100mg |
7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane |
1796961-84-6 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6481-0475-20μmol |
7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane |
1796961-84-6 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6481-0475-5mg |
7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane |
1796961-84-6 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6481-0475-20mg |
7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane |
1796961-84-6 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6481-0475-50mg |
7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane |
1796961-84-6 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6481-0475-2mg |
7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane |
1796961-84-6 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6481-0475-40mg |
7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane |
1796961-84-6 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6481-0475-1mg |
7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane |
1796961-84-6 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6481-0475-15mg |
7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane |
1796961-84-6 | 15mg |
$89.0 | 2023-09-08 |
7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepaneに関する追加情報
Research Brief on 7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane (CAS: 1796961-84-6): Recent Advances and Applications
The compound 7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane (CAS: 1796961-84-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the role of 7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane as a promising scaffold for drug discovery. Its thiazepane core, combined with the phenyl and thiophene sulfonyl moieties, offers a versatile platform for modulating biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of protein-protein interactions (PPIs) involved in inflammatory pathways, with an IC50 value of 0.8 μM against the target protein.
The synthesis of 7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane has been optimized in recent work, with a focus on improving yield and scalability. A novel one-pot multicomponent reaction (MCR) approach, reported in Organic Letters (2024), achieved a 78% yield under mild conditions, significantly reducing the need for toxic reagents. This advancement is critical for enabling large-scale production and further pharmacological evaluation.
Mechanistic studies using X-ray crystallography and molecular dynamics simulations have elucidated the binding mode of this compound to its biological targets. The thiophene sulfonyl group forms key hydrogen bonds with active site residues, while the phenyl ring contributes to hydrophobic interactions. These insights are guiding the design of next-generation derivatives with enhanced potency and selectivity.
In preclinical models, 7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane has shown promising results in mitigating inflammation and fibrosis, with a favorable pharmacokinetic profile. A 2024 study in Science Translational Medicine reported a 60% reduction in fibrotic markers in murine models after 28 days of treatment, without significant toxicity. These findings position the compound as a potential candidate for treating fibrotic diseases.
Ongoing research is exploring the compound's applications beyond its initial indications. Preliminary data suggest activity against certain kinase targets, opening possibilities for oncology applications. However, challenges remain in optimizing its metabolic stability and tissue distribution, which are the focus of current structure-activity relationship (SAR) studies.
In conclusion, 7-phenyl-4-(thiophene-2-sulfonyl)-1,4-thiazepane represents an exciting avenue for therapeutic development. The convergence of improved synthetic methods, detailed mechanistic understanding, and promising biological activity makes this compound a noteworthy subject for continued investigation in chemical biology and drug discovery pipelines.
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